Triisobutylsilane

CAS No.: 6485-81-0

Cat. No.: VC3736784

Molecular Formula: C12H28Si

Molecular Weight: 200.44 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6485-81-0 |

|---|---|

| Molecular Formula | C12H28Si |

| Molecular Weight | 200.44 g/mol |

| IUPAC Name | tris(2-methylpropyl)silane |

| Standard InChI | InChI=1S/C12H28Si/c1-10(2)7-13(8-11(3)4)9-12(5)6/h10-13H,7-9H2,1-6H3 |

| Standard InChI Key | BORQTRQJFUNMBC-UHFFFAOYSA-N |

| SMILES | CC(C)C[Si](CC(C)C)CC(C)C |

| Canonical SMILES | CC(C)C[SiH](CC(C)C)CC(C)C |

Introduction

Chemical and Physical Properties

Basic Properties

Triisobutylsilane exhibits specific physical and chemical characteristics that define its behavior in various chemical environments. The compound's fundamental properties are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 6485-81-0 |

| Molecular Formula | C₁₂H₂₈Si |

| Molecular Weight | 200.436 g/mol |

| Exact Mass | 200.196030 |

| Density | 0.764 g/mL at 25°C |

| Boiling Point | 205.0±0.0 °C at 760 mmHg |

| Flash Point | 109.4±0.0 °C |

| Vapor Pressure | 0.4±0.3 mmHg at 25°C |

| LogP | 6.30 |

| Index of Refraction | n20/D 1.435 |

These physical properties indicate that triisobutylsilane is a liquid at room temperature with relatively low volatility compared to smaller silanes . The compound's high boiling point (205°C) and flash point (109.4°C) suggest it has good thermal stability, which is advantageous for various synthetic applications requiring elevated temperatures.

Structural Characteristics

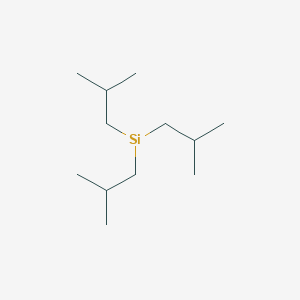

The molecular structure of triisobutylsilane consists of a central silicon atom bonded to three isobutyl groups (-CH₂CH(CH₃)₂) and one hydrogen atom. This arrangement provides the molecule with specific steric and electronic properties that influence its reactivity patterns.

The Si-H bond in triisobutylsilane is particularly significant for its chemical reactivity. This bond exhibits hydridic character, making the compound a useful reducing agent in organic synthesis. The bulky isobutyl groups surrounding the silicon center contribute to the compound's steric profile, which can affect its selectivity in various reactions .

Synthesis and Production

The synthesis of triisobutylsilane typically involves multiple steps, with careful consideration of reaction conditions to ensure high yield and purity. Based on established synthetic routes for related organosilicon compounds, triisobutylsilane can be prepared through the following methods:

Industrial Synthesis

A common synthetic route for triisobutylsilane involves the hydrosilylation of isobutene with trichlorosilane, followed by reduction with lithium aluminum hydride. This process typically proceeds as follows:

-

Hydrosilylation step: Reaction of trichlorosilane with isobutene in the presence of a platinum catalyst (such as H₂PtCl₆) at elevated temperatures.

-

Reduction step: Treatment of the resulting triisobutyltrichlorosilane with lithium aluminum hydride in an inert atmosphere, often using tetrahydrofuran as a solvent.

The reaction can be represented as:

HSiCl₃ + 3 CH₂=C(CH₃)₂ → (CH₂CH(CH₃)₂)₃SiCl₃

(CH₂CH(CH₃)₂)₃SiCl₃ + LiAlH₄ → (CH₂CH(CH₃)₂)₃SiH + LiCl + AlCl₃

Industrial production methods follow similar synthetic routes but on a larger scale, with optimizations for higher yields and cost-effectiveness. These processes often involve continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Laboratory Preparation

In laboratory settings, triisobutylsilane can also be prepared through Grignard reactions, where isobutylmagnesium bromide is reacted with trichlorosilane, followed by reduction of the resulting triisobutyltrichlorosilane. This method provides an alternative synthetic route that may be more suitable for smaller-scale preparations.

Applications and Reactions

Organic Synthesis Applications

Triisobutylsilane has found numerous applications in organic synthesis, particularly in reduction processes, protecting group strategies, and specific transformations of functional groups. Some key applications include:

Reduction Reactions

Triisobutylsilane serves as a hydride donor in various reduction reactions, particularly for carbonyl compounds. When used in combination with appropriate catalysts or activators, it can convert aldehydes and ketones to the corresponding alcohols. Its reactivity can often be tuned by the choice of catalyst or reaction conditions, allowing for selective reductions.

Desulfurization Processes

One significant application of triisobutylsilane is in desulfurization reactions, where it is used to remove sulfur atoms from organic molecules. This transformation is particularly valuable in natural product synthesis and pharmaceutical development, where sulfur-containing intermediates often need to be converted to the corresponding desulfurized compounds.

Peptide Synthesis

Triisobutylsilane plays a crucial role in peptide chemistry, where it is utilized in cleavage cocktails along with trifluoroacetic acid and water for cleaving synthesized peptides from solid supports during solid-phase peptide synthesis. This application is essential for obtaining free peptides after their assembly on a resin support.

Reaction Mechanisms

The reactivity of triisobutylsilane in various transformations can be understood through its fundamental reaction mechanisms:

Hydride Transfer

In reduction reactions, triisobutylsilane typically acts through hydride transfer mechanisms. The Si-H bond can be activated by Lewis acids, proton donors, or transition metal catalysts, facilitating the delivery of hydride to electrophilic centers such as carbonyl groups or activated C-X bonds.

Radical Processes

Triisobutylsilane can participate in radical-mediated processes, where homolytic cleavage of the Si-H bond generates a silicon-centered radical. These radical species can engage in various transformations, including radical reductions and radical chain reactions.

Market Overview and Economic Significance

The global market for triisobutylsilane is part of the broader organosilicon compounds market, which has seen steady growth driven by applications in pharmaceuticals, electronics, and specialty chemicals. According to market research projections for 2025, triisobutylsilane is expected to find increased demand in various application areas .

Market Trends

The market research indicates several trends affecting the triisobutylsilane market:

-

Increasing applications in pharmaceutical synthesis, particularly for complex molecule synthesis where selective transformations are required

-

Growing demand in specialty chemicals and advanced materials sectors

-

Regional market variations, with significant consumption in advanced chemical manufacturing regions such as North America, Europe, and East Asia

Production and Supply Chain

The production of triisobutylsilane involves specialized chemical manufacturing processes, typically conducted by companies specializing in organosilicon chemistry and fine chemicals. The supply chain includes producers of precursor materials (such as trichlorosilane and isobutene), manufacturing facilities, and distribution networks to various end-users in research, pharmaceutical, and chemical industries .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume